Cefoselis
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Overview
Description
Cefoselis is a fourth-generation cephalosporin, a class of β-lactam antibiotics. It is extensively used in Japan and China for the clinical treatment of various gram-positive and gram-negative infections. This compound is particularly effective in treating respiratory and urinary tract infections .
Mechanism of Action
Target of Action
Cefoselis, a fourth-generation cephalosporin, primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, playing a significant role in maintaining the structural integrity of the bacterial cell .
Mode of Action
This compound, like other β-lactam antibiotics, disrupts the synthesis of the peptidoglycan layer forming the bacterial cell wall . This disruption is achieved by binding to PBPs, inhibiting their function and leading to the breakdown of the cell wall . The structure of this compound enhances its resistance to many β-lactamases, including AmpC , making it effective against a broad spectrum of Gram-negative bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains, an essential step in cell wall synthesis . This inhibition leads to a weakened cell wall, causing the bacterial cell to lyse and die .
Result of Action
This compound exhibits good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, MSSA, and is also potent against Enterobacteriaceae, P. aeruginosa, and Streptococcus . It shows poor activity against esbl-producing strains of these organisms .
Action Environment
The efficacy of this compound can be influenced by various environmental factors, such as the presence of β-lactamases in the bacterial environment . For instance, this compound shows poor activity against bacteria producing extended-spectrum β-lactamases (ESBLs) . It’s also worth noting that the susceptibility rates of this compound can vary across different geographical locations and bacterial strains .
Biochemical Analysis
Biochemical Properties
Cefoselis is a semisynthetic, fourth-generation cephalosporin belonging to the β-lactam class of antibacterial compounds . It has a broad spectrum of antimicrobial activity against Gram-negative bacteria due to its resistance to many β-lactamases, including AmpC . It also has an affinity for penicillin-binding-protein 20 that MRSA specifically possesses .
Cellular Effects
This compound has shown good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, MSSA, and was also potent against Enterobacteriaceae, P. aeruginosa, and Streptococcus . It has been found effective at treating respiratory and urinary tract infections .
Molecular Mechanism
Like other β-lactam antibiotics, this compound disrupts the synthesis of the peptidoglycan layer forming the bacterial cell wall . This disruption inhibits bacterial growth, leading to the death of the bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown good activity against various bacterial pathogens collected from multiple hospitals across China
Metabolic Pathways
As a cephalosporin, it is likely to be involved in pathways related to bacterial cell wall synthesis .
Transport and Distribution
This compound might penetrate the blood-brain barrier or be discharged by a certain transport system
Subcellular Localization
As a β-lactam antibiotic, it is likely to exert its effects primarily in the periplasmic space of bacteria, where it disrupts cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefoselis is synthesized through a series of chemical reactions involving the cephem ring.
Industrial Production Methods: The industrial production of this compound involves the preparation of its sulfate form. One method includes dissolving the raw material of this compound in a suitable solvent, followed by crystallization and drying to obtain sterile powder .
Chemical Reactions Analysis
Types of Reactions: Cefoselis undergoes various chemical reactions, including hydrolysis, oxidation, and photolysis. The degradation of this compound sulfate in aqueous solutions follows a pseudo-first-order reaction. General acid-base hydrolysis is observed in phosphate and acetate buffers .
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid, sodium hydroxide, and borate buffer.
Oxidation: Involves exposure to oxidizing agents.
Photolysis: Exposure to light.
Major Products Formed: The major products formed from these reactions include degradation products that are identified and quantified using stability-indicating methods .
Scientific Research Applications
Cefoselis has a broad spectrum of antimicrobial activity against gram-negative bacteria, including Pseudomonas aeruginosa. It is used in clinical settings to treat infections caused by multi-drug resistant pathogens. Research has shown its effectiveness in treating respiratory and urinary tract infections .
Comparison with Similar Compounds
- Cefepime
- Cefpirome
- Cefquinome
Comparison: Cefoselis is unique due to its enhanced resistance to β-lactamases, which makes it effective against a broader range of bacteria compared to other cephalosporins. Its structure, which includes a 1-hydroxyethyl-5-aminopyrazole moiety, contributes to its stability and efficacy .
Properties
CAS No. |
122841-10-5 |
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Molecular Formula |
C19H22N8O6S2 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/b24-12+/t13-,17-/m1/s1 |
InChI Key |
BHXLLRXDAYEMPP-AKZFGVKSSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |
Key on ui other cas no. |
122841-10-5 |
Synonyms |
(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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